Synthesis of 3,5-Dibromopyridine-4-boronic acid
Synthesis of 3,5-Dibromopyridine-4-boronic acid
An In-depth Technical Guide to the
Introduction
Significance of 3,5-Dibromopyridine-4-boronic acid
3,5-Dibromopyridine-4-boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry. As a halogenated pyridine derivative, it serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its primary utility lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many biologically active compounds.
For researchers and professionals in drug development, 3,5-dibromopyridine-4-boronic acid offers a strategic tool for introducing a substituted pyridine ring into a target molecule. This is of particular importance as the pyridine moiety is a common feature in numerous pharmaceuticals, contributing to their desired pharmacological properties. The bromine atoms at the 3 and 5 positions provide additional handles for further functionalization, allowing for the generation of diverse molecular libraries for drug discovery.[1][5] The boronic acid group at the 4-position directs the initial key coupling reaction. This trifunctional nature makes it a highly valuable reagent for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting a range of therapeutic areas.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, 3,5-dibromopyridine, is provided in the table below.
| Property | Value |
| Chemical Formula | C₅H₃Br₂N |
| Molecular Weight | 236.89 g/mol [7] |
| Appearance | Light yellow to white solid[5] |
| Melting Point | 110-115 °C[5] |
| Boiling Point | 222 °C[5] |
| CAS Number | 625-92-3[7] |
Synthetic Strategies: A Comparative Overview
The synthesis of pyridine boronic acids can be challenging due to the electron-deficient nature of the pyridine ring. However, several reliable methods have been developed. The most common and effective approach for the synthesis of 3,5-dibromopyridine-4-boronic acid is through a halogen-metal exchange reaction followed by borylation.
Halogen-Metal Exchange from a 3,5-Dibromo-4-halopyridine Precursor
This is the most direct and widely employed strategy. It commences with a 3,5-dibromo-4-halopyridine, such as 3,5-dibromo-4-iodopyridine or 3,5-dibromo-4-chloropyridine. The key step is a selective halogen-metal exchange at the 4-position using a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C).[8] The greater reactivity of the C-I or C-Cl bond at the 4-position compared to the C-Br bonds at the 3 and 5 positions allows for regioselective metalation. The resulting 3,5-dibromo-4-lithiopyridine is then trapped in situ with an electrophilic boron source, such as a trialkyl borate (e.g., triisopropyl borate or trimethyl borate), to form the corresponding boronate ester.[9] Subsequent acidic workup hydrolyzes the ester to yield the desired 3,5-dibromopyridine-4-boronic acid.
Directed ortho-Metalation of 3,5-Dibromopyridine
An alternative approach involves the direct deprotonation of 3,5-dibromopyridine at the 4-position. This is a directed ortho-metalation reaction, where the nitrogen atom of the pyridine ring directs a strong, non-nucleophilic base to the adjacent C4 position. A common base for this transformation is lithium diisopropylamide (LDA).[5][7] The resulting lithiated intermediate is then quenched with a borate ester, as described in the previous method. While this method avoids the need for a pre-functionalized starting material, it can sometimes be lower yielding or less regioselective compared to the halogen-metal exchange route. The choice of base and reaction conditions is critical to the success of this approach.[10]
Comparison of Synthetic Routes
| Feature | Halogen-Metal Exchange | Directed ortho-Metalation |
| Starting Material | 3,5-Dibromo-4-halopyridine (e.g., iodo or chloro) | 3,5-Dibromopyridine |
| Key Reagent | Organolithium (e.g., n-BuLi) | Strong, non-nucleophilic base (e.g., LDA) |
| Regioselectivity | Generally high, driven by halogen reactivity | Can be variable, dependent on base and conditions |
| Yield | Often higher and more reliable | Can be moderate to good |
| Advantages | High regioselectivity, reliable | More readily available starting material |
| Disadvantages | Requires synthesis of the starting 4-halopyridine | Potential for side reactions and lower selectivity |
Detailed Experimental Protocol: Synthesis via Halogen-Metal Exchange
This section provides a detailed, step-by-step protocol for the synthesis of 3,5-dibromopyridine-4-boronic acid, based on the reliable halogen-metal exchange methodology. The procedure outlined is a representative synthesis and may require optimization based on laboratory conditions and reagent purity.
Reaction Scheme
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dibromo-4-iodopyridine | >97% | Commercially available | Starting material |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major chemical supplier | Must be anhydrous and inhibitor-free |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Major chemical supplier | Pyrophoric, handle under inert atmosphere |
| Triisopropyl borate | >98% | Major chemical supplier | Moisture sensitive |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Major chemical supplier | For workup |
| Saturated Sodium Chloride (brine) | ACS grade | Prepared in-house | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Major chemical supplier | For drying |
| Diethyl ether | ACS grade | Major chemical supplier | For extraction |
| Hexanes | ACS grade | Major chemical supplier | For recrystallization |
Step-by-Step Procedure
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Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen. This ensures an inert and anhydrous environment, which is critical for the success of the reaction.
-
Charging the Flask: The flask is charged with 3,5-dibromo-4-iodopyridine (1.0 eq) and anhydrous THF (approximately 0.1 M solution). The mixture is stirred until the starting material is fully dissolved.
-
Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediates.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The slow addition helps to control the exothermicity of the reaction. The formation of the lithiated species is typically indicated by a color change. The mixture is stirred at -78 °C for an additional 30-60 minutes to ensure complete halogen-metal exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. This electrophilic quench reacts with the lithiated intermediate to form a boronate ester. The mixture is stirred at -78 °C for 1-2 hours.
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 2 M HCl.
-
Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of THF). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford 3,5-dibromopyridine-4-boronic acid as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the absence of starting material.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
¹¹B NMR: To confirm the presence of the boronic acid moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Visualization of the Synthesis
Reaction Mechanism
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive n-BuLi (degraded by air/moisture).- Wet solvent or glassware.- Starting material is impure. | - Titrate the n-BuLi solution before use.- Ensure all glassware is properly dried and the solvent is anhydrous.- Check the purity of the starting material by NMR or GC-MS. |
| Incomplete reaction | - Insufficient n-BuLi or reaction time.- Poor stirring. | - Use a slight excess of n-BuLi (1.1-1.2 eq).- Increase the stirring time after the addition of n-BuLi.- Ensure efficient stirring throughout the reaction. |
| Formation of side products (e.g., protodeboronation) | - Presence of protic impurities (e.g., water).- Reaction warmed up prematurely. | - Use high-purity, anhydrous reagents and solvents.- Maintain the reaction temperature at -78 °C until the borylation step is complete. |
| Product "oils out" during recrystallization | - The solution is supersaturated above the melting point of the product.- Inappropriate solvent system. | - Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and allow to cool slowly.<[11]br>- Try a different solvent pair for recrystallization, such as ethyl acetate/hexanes. [11] |
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It should only be handled by trained personnel under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
Cryogenic Temperatures: Working with dry ice/acetone baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Quenching: The quenching of organolithium reagents is exothermic. The quenching agent should be added slowly to the reaction mixture, especially if it is still cold.
-
General Handling: All chemical manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
Conclusion
The synthesis of 3,5-dibromopyridine-4-boronic acid is a valuable and accessible procedure for synthetic and medicinal chemists. The halogen-metal exchange route, in particular, offers a reliable and high-yielding method for the preparation of this important building block. Careful attention to anhydrous and inert reaction conditions is paramount to achieving a successful outcome. With the protocol and troubleshooting guide provided, researchers should be well-equipped to synthesize this versatile reagent for their drug discovery and development endeavors.
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